molecular formula C8H8N4O2 B13598859 Benzene, 1-(2-azidoethyl)-4-nitro- CAS No. 70079-91-3

Benzene, 1-(2-azidoethyl)-4-nitro-

Cat. No.: B13598859
CAS No.: 70079-91-3
M. Wt: 192.17 g/mol
InChI Key: CENQBIUVODNYBA-UHFFFAOYSA-N
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Description

Benzene, 1-(2-azidoethyl)-4-nitro- is an organic compound characterized by the presence of a benzene ring substituted with a 2-azidoethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-azidoethyl)-4-nitro- typically involves the introduction of the azido group into the benzene ring. One common method is the polymerization of dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol using sodium periodate. This reaction yields particles with a diameter of up to one micrometer . The reaction conditions often involve stirring the reaction mixture for 24 to 48 hours while protecting it from evaporation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and polymerization reactions are generally applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(2-azidoethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the azido group.

    Reduction: Amino derivatives of the nitro group.

    Substitution: Substituted benzene derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-azidoethyl)-4-nitro- involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitro group can be reduced to an amine, which can further participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

    Benzene, 1-(2-azidoethyl)-: Similar to Benzene, 1-(2-azidoethyl)-4-nitro- but lacks the nitro group.

    Benzene, 1-(2-azidoethyl)-4-amino-: Contains an amino group instead of a nitro group.

    Benzene, 1-(2-azidoethyl)-4-hydroxy-: Contains a hydroxy group instead of a nitro group.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

70079-91-3

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-(2-azidoethyl)-4-nitrobenzene

InChI

InChI=1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2

InChI Key

CENQBIUVODNYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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